![molecular formula C21H17N5O3S B10996626 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10996626.png)
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
The compound combines a quinazolinone core with a thiadiazole moiety, suggesting potential biological activity. Let’s explore further.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Limited information is available on large-scale production. Researchers often synthesize it in the lab for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The quinazolinone ring system can undergo oxidation reactions.
Substitution: The thiadiazole group is susceptible to nucleophilic substitution.
Reduction: Reduction of the quinazolinone carbonyl groups may yield related compounds.
Oxidation: Use mild oxidants like hydrogen peroxide (HO).
Substitution: Employ nucleophiles (e.g., amines) in polar solvents.
Reduction: Use reducing agents (e.g., sodium borohydride, LiAlH).
- Reduction of the quinazolinone carbonyl could yield a dihydroisoindoloquinazolinone derivative.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer or antiviral agent.
Biological Studies: Explore its interactions with cellular targets.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural complexity.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its fused quinazolinone-thiadiazole scaffold sets it apart.
Similar Compounds: Explore related quinazolinones and thiadiazoles.
Biological Activity
The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic molecule that belongs to the class of isoindole and quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various research findings and case studies.
Structural Characteristics
This compound features a unique combination of functional groups that may contribute to its pharmacological properties. The molecular structure includes:
- Isoindole moiety : Known for its role in various biological activities.
- Quinazoline scaffold : A common feature in many therapeutic agents.
- Thiadiazole substituent : This group is often associated with enhanced biological activity.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. A study involving similar structures demonstrated that quinazoline-based hybrids displayed IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, including MDA-MB-231 (breast cancer) and HEPG2 (liver cancer) .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 0.36 | EGFR Inhibition |
Compound B | HEPG2 | 20.00 | Tyrosine Kinase Inhibition |
Compound C | MCF-7 | 40.90 | Apoptosis Induction |
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Similar quinazoline derivatives have been reported to possess activity against a range of bacterial strains. The mechanism often involves the inhibition of bacterial growth by interfering with essential metabolic pathways.
Anti-inflammatory Activity
Quinazolines have been recognized for their anti-inflammatory effects as well. Compounds related to the target molecule have demonstrated COX enzyme inhibition, which is crucial in the inflammatory process .
Study on Quinazoline Hybrids
A systematic investigation into quinazoline hybrids revealed their broad spectrum of biological activities. For instance, a series of dihydro quinazoline-benzamide hybrids were synthesized and tested for anti-inflammatory and analgesic properties, showing promising results in inhibiting COX enzymes .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins involved in cancer pathways. These studies suggest that the structural features of the compound enhance its affinity for specific targets, leading to improved efficacy .
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H17N5O3S/c1-12-23-24-21(30-12)22-17(27)10-11-25-18-13-6-2-3-7-14(13)20(29)26(18)16-9-5-4-8-15(16)19(25)28/h2-9,18H,10-11H2,1H3,(H,22,24,27) |
InChI Key |
GKGIUZXSKWNLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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